N~3~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE
Overview
Description
N~3~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE is a complex organic compound that features a combination of pyrazole and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole intermediates, followed by their functionalization and coupling with the piperidine derivative. Common reagents used in these reactions include brominating agents, sulfonyl chlorides, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors and continuous flow systems to ensure high yield and purity. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N~3~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles to create derivatives with different properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could result in a variety of functionalized pyrazole compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Possible development as a pharmaceutical agent due to its unique structural features.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for N3-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
N~3~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE: can be compared with other pyrazole and piperidine derivatives.
N~3~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE: Similar structure but with a chlorine atom instead of bromine.
N~3~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
The uniqueness of N3-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N-[(4-bromo-2-ethylpyrazol-3-yl)methyl]-1-(1-ethyl-3-methylpyrazol-4-yl)sulfonylpiperidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BrN6O3S/c1-4-23-12-17(13(3)22-23)29(27,28)24-8-6-7-14(11-24)18(26)20-10-16-15(19)9-21-25(16)5-2/h9,12,14H,4-8,10-11H2,1-3H3,(H,20,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMESYUMMIGSLBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)S(=O)(=O)N2CCCC(C2)C(=O)NCC3=C(C=NN3CC)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BrN6O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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